Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline
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Overview
Description
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural products and pharmaceuticals. The Boc group (tert-butoxycarbonyl) is often used as a protecting group for amines in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline typically involves the protection of the amine group on 4-amino-2-methyl-5,6,7,8-tetrahydroquinoline with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves the same protection reaction but is optimized for larger quantities, ensuring high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .
Scientific Research Applications
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The Boc group protects the amine, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with enzymes, receptors, or other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-2-methyl-5,6,7,8-tetrahydroquinoline: The parent compound without the Boc protection.
Boc-4-amino-2-methylquinoline: A similar compound with a different degree of hydrogenation.
Boc-4-aminoquinoline: Another related compound with a different substitution pattern.
Uniqueness
Boc-4-amino-2-methyl-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry, where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
tert-butyl N-(2-methyl-5,6,7,8-tetrahydroquinolin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-9-13(17-14(18)19-15(2,3)4)11-7-5-6-8-12(11)16-10/h9H,5-8H2,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNTXNOGLYOMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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